((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane
Description
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane is a silane derivative featuring a bromomethyl-substituted aromatic ring linked to a triethylsilyl ether group. This compound combines the steric bulk of the triethylsilyl (TES) moiety with the electrophilic reactivity of the bromomethyl group, making it a candidate for applications in organic synthesis, particularly in protecting group chemistry or as an intermediate in cross-coupling reactions. The TES group enhances stability against hydrolysis compared to smaller silyl groups (e.g., trimethylsilyl, TMS), while the bromomethyl group serves as a versatile leaving group or alkylation site .
Properties
Molecular Formula |
C16H27BrOSi |
|---|---|
Molecular Weight |
343.37 g/mol |
IUPAC Name |
2-[3-(bromomethyl)phenyl]propan-2-yloxy-triethylsilane |
InChI |
InChI=1S/C16H27BrOSi/c1-6-19(7-2,8-3)18-16(4,5)15-11-9-10-14(12-15)13-17/h9-12H,6-8,13H2,1-5H3 |
InChI Key |
WTHOFLLTGJPJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)C1=CC=CC(=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane typically involves the reaction of 2-(3-(Bromomethyl)phenyl)propan-2-ol with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemistry
((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology
In biological research, this compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine
The compound is used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The bromomethyl group can participate in nucleophilic substitution reactions, while the triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
a. Triethylsilyl vs. Other Silyl Groups
- Triethylsilyl (TES) vs. tert-Butyldimethylsilyl (TBDMS):
TES offers moderate steric protection, balancing reactivity and stability. TBDMS, as seen in , provides superior hydrolytic stability but requires harsher conditions (e.g., tetrabutylammonium fluoride, TBAF) for deprotection . - Triethylsilyl vs. Trimethoxysilane Derivatives: Compounds like 3-[2-(2-Aminoethylamino)ethylamino]propyl trimethoxysilane () exhibit polar, amino-functionalized chains, favoring applications in surface modification rather than organic synthesis. The TES group in the target compound prioritizes inertness and ease of removal in non-polar media .
b. Bromomethyl vs. Alternative Electrophilic Groups
- Bromomethyl vs. Chloromethyl:
Bromine’s lower electronegativity enhances leaving-group ability in nucleophilic substitutions (e.g., SN2 reactions). Chloromethyl analogs, while cheaper, require stronger bases or prolonged reaction times. - Bromomethyl vs. Tosylate Esters:
Tosylates (e.g., benzenesulfonyl derivatives) offer superior leaving-group capacity but lack the alkylation versatility of bromomethyl groups.
Reactivity and Stability
- Hydrolytic Stability: TES ethers resist hydrolysis under mildly acidic or basic conditions, contrasting with TMS ethers, which degrade rapidly. For example, TES-protected alcohols remain intact in aqueous methanol (pH 7–9), whereas TMS analogs hydrolyze within hours .
- Thermal Stability: The bromomethyl group may introduce thermal instability compared to non-halogenated silanes. For instance, 3-(2-Aminoethyl)-5-bromoindole hydrochloride () degrades at elevated temperatures, suggesting similar sensitivity in the target compound .
Research Findings and Data Tables
Table 1: Comparison of Silyl-Protected Bromomethyl Derivatives
Table 2: Reactivity of Brominated Silanes
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